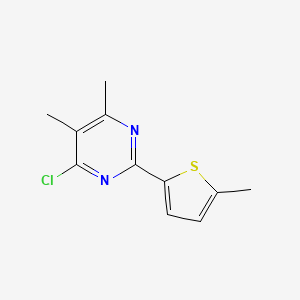
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene ringsThe presence of the thiophene ring, which is known for its diverse biological activities, adds to the compound’s importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-thiouracil with appropriate chlorinating agents. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is usually carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent and as a treatment for other diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine
Uniqueness
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3 |
InChI Key |
RPCFPUXRGVCNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=C(C(=N2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


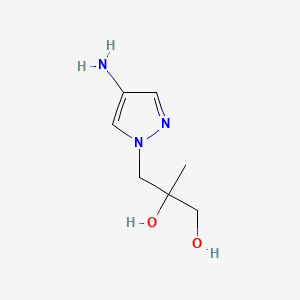
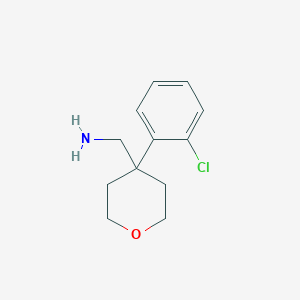
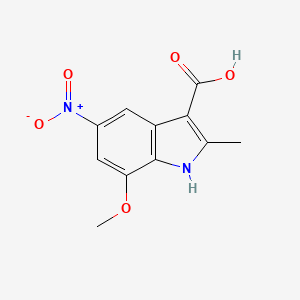
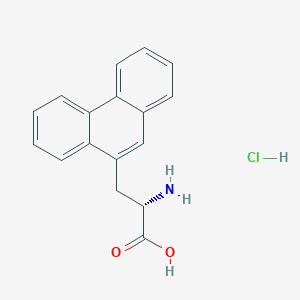
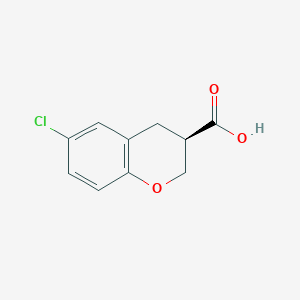
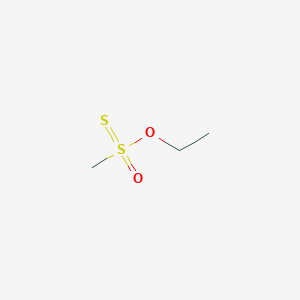
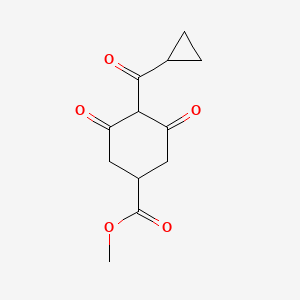
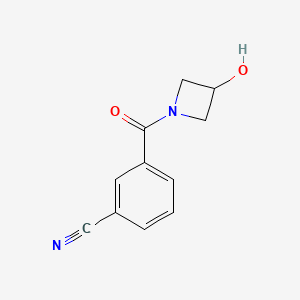
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
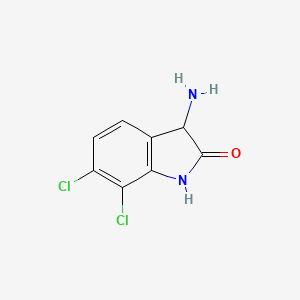
![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
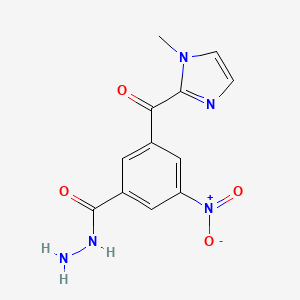
![Ethyl 6-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13341050.png)
